molecular formula C11H10ClN3O B11785002 6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine

6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine

Cat. No.: B11785002
M. Wt: 235.67 g/mol
InChI Key: UKYOPMDQEFEEDH-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a pyridazine ring substituted with a chlorine atom at the 6th position and a 4-methoxyphenyl group at the 5th position, along with an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-phenylpyridazin-3-amine: Similar structure but lacks the methoxy group.

    5-(4-Methoxyphenyl)pyridazin-3-amine: Similar structure but lacks the chlorine atom.

    6-Chloro-5-(4-methylphenyl)pyridazin-3-amine: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

6-Chloro-5-(4-methoxyphenyl)pyridazin-3-amine is unique due to the presence of both the chlorine atom and the 4-methoxyphenyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

6-chloro-5-(4-methoxyphenyl)pyridazin-3-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(13)14-15-11(9)12/h2-6H,1H3,(H2,13,14)

InChI Key

UKYOPMDQEFEEDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN=C2Cl)N

Origin of Product

United States

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